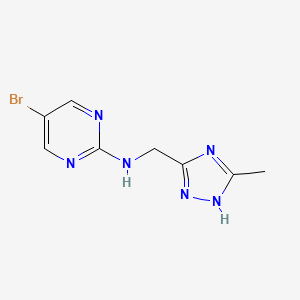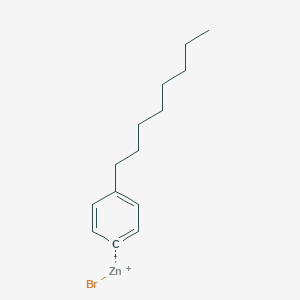
4-OctylphenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-OctylphenylZinc bromide: is an organozinc compound with the molecular formula C14H21BrZn . It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-OctylphenylZinc bromide can be synthesized through the reaction of 4-octylphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
4-Octylphenyl bromide+Zn→4-OctylphenylZinc bromide
The reaction conditions often involve refluxing the mixture to ensure complete reaction .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with enhanced safety and efficiency measures. Large-scale reactors equipped with inert gas purging systems are used to maintain an oxygen-free environment. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-OctylphenylZinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds with organic halides.
Common Reagents and Conditions:
Reagents: Common reagents include organic halides, transition metal catalysts (e.g., palladium or nickel), and bases.
Major Products: The major products formed from these reactions are typically more complex organic molecules with extended carbon chains or aromatic systems, depending on the nature of the reactants used .
Aplicaciones Científicas De Investigación
Chemistry: 4-OctylphenylZinc bromide is widely used in organic synthesis for the formation of carbon-carbon bonds. It is particularly valuable in the synthesis of complex organic molecules and natural products .
Biology and Medicine: In biological research, organozinc compounds like this compound are used to modify biomolecules and study their interactions. They are also explored for their potential in drug development and medicinal chemistry .
Industry: Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and materials science. Its ability to form stable carbon-carbon bonds makes it a valuable tool in the synthesis of various industrial chemicals .
Mecanismo De Acción
The mechanism of action of 4-OctylphenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with transition metal catalysts, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the activation of organic halides and the subsequent coupling with the organozinc reagent .
Comparación Con Compuestos Similares
- PhenylZinc bromide
- 4-MethylphenylZinc bromide
- 4-EthylphenylZinc bromide
Comparison: Compared to similar compounds, 4-OctylphenylZinc bromide offers unique advantages due to its longer alkyl chain, which can impart different physical and chemical properties to the final products. This makes it particularly useful in the synthesis of molecules with specific hydrophobic characteristics .
Propiedades
Fórmula molecular |
C14H21BrZn |
|---|---|
Peso molecular |
334.6 g/mol |
Nombre IUPAC |
bromozinc(1+);octylbenzene |
InChI |
InChI=1S/C14H21.BrH.Zn/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14;;/h9-10,12-13H,2-6,8,11H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
RVHRVXUAHUXUIU-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCC1=CC=[C-]C=C1.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



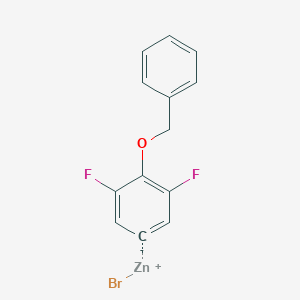
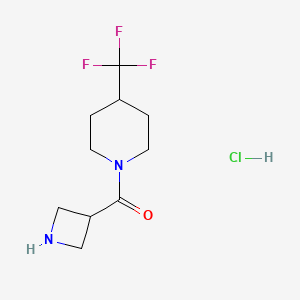
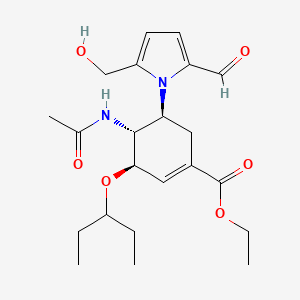
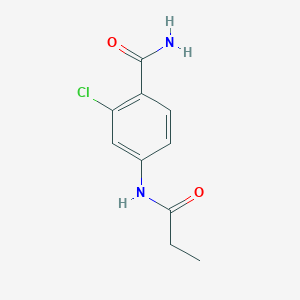
![5-Iodobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B14894453.png)
![Octahydro-2H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B14894461.png)
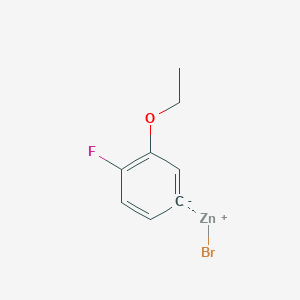
![4-(Aminomethyl)-6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B14894465.png)
![N-{2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}glycinamide](/img/structure/B14894477.png)
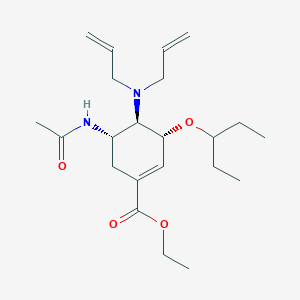
![6-Chloro-3-iodo-5-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14894489.png)

